molecular formula C16H25N3O2 B3091572 (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 1217819-94-7

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No. B3091572
CAS RN: 1217819-94-7
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-CQSZACIVSA-N
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Description

“®-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also features a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, and an amino group attached to the pyridine ring, which could potentially contribute to its reactivity or biological activity .


Molecular Structure Analysis

The compound contains a piperidine ring, a pyridine ring, and a tert-butyl carboxylate group. The presence of these functional groups will influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amino group, the pyridine ring, and the carboxylate group. The amino group can act as a nucleophile in reactions, while the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and piperidine rings could contribute to its aromaticity and basicity .

Scientific Research Applications

Use in Non-linear Optics

The compound could be used in non-linear optics . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Use in Organic Materials

The compound could be used in the development of organic materials . The intercalated molecules were placed between SO3H groups of the host layers .

Use in Natural Products

The compound could be used in the development of natural products . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

Use in Bioactive Molecules

The compound could be used in the development of bioactive molecules . Final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .

Use in Coordination Chemistry

The compound could be used in coordination chemistry . The coordinating properties in aqueous solution of two novel pyridine-4-methylene derivatives, diethyl (pyridine-4-ylmethyl)phosphate (4-PO (Oet) 2 CH 2 -py = 4-pmOpe) and 4-pyridylmethylphos phonic acid (4-PO (OH) 2 CH 2 -py = 4-pmpa), towards Cu (II) are compared with those of 4-hydroxymethyl-pyridine (4-OHCH 2 -py = 4-pmOH) .

Use in Hydrothermal Synthesis

The compound could be used in hydrothermal synthesis . The details of the synthesis process and the crystal structure of the resulting compound are not provided in the search results .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given its complex structure, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl (3R)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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